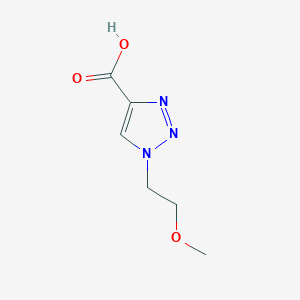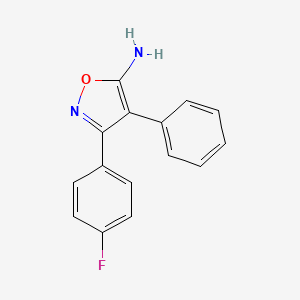![molecular formula C14H14N2O2 B1517761 1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 1099683-09-6](/img/structure/B1517761.png)
1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Overview
Description
1-(2-Methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid, also known as 2-methyl-1H-cyclopenta[c]pyrazole-3-carboxylic acid, is an organic compound with a molecular formula of C10H9NO2. It is a cyclopenta[c]pyrazole derivative and is derived from the condensation of 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid and formaldehyde. This compound is used in various scientific research applications, and it has been studied for its biochemical and physiological effects.
Scientific Research Applications
Structural and Spectral Investigations
Researchers have conducted extensive studies on pyrazole derivatives, focusing on their synthesis, structural characterization, and potential applications. One study detailed the synthesis and characterization of pyrazole derivatives, utilizing various analytical techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. These compounds are of interest due to their potential biological activities and applications in chemical synthesis (Viveka et al., 2016).
Functionalization and Reactivity
Another aspect of research on pyrazole compounds includes their functionalization and reactivity towards various reagents. Studies have explored the reactions of pyrazole carboxylic acids and their derivatives with aminophenols and other nucleophiles, leading to a wide range of products with potential pharmacological activities (Yıldırım & Kandemirli, 2006). These reactions are crucial for developing new molecules with enhanced properties and potential applications in medicinal chemistry.
Catalytic Applications and Green Chemistry
Furthermore, the synthesis of pyrazole derivatives has been explored using green chemistry principles, highlighting the importance of environmentally friendly methods in chemical synthesis. One study reported the use of isonicotinic acid as a dual and biological organocatalyst for synthesizing pyranopyrazoles, demonstrating the feasibility of efficient and green synthesis routes for these compounds (Zolfigol et al., 2013).
Antimicrobial and Biological Activities
Research on pyrazole derivatives extends to their biological evaluation, with several studies investigating their antimicrobial activities. For instance, a series of triazolothiadiazoles with pyrazole moieties were synthesized and tested for their in vitro antibacterial and antifungal activities, showing promising results against various strains of bacteria and fungi (Reddy et al., 2010).
properties
IUPAC Name |
1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-2-3-7-11(9)16-12-8-4-6-10(12)13(15-16)14(17)18/h2-3,5,7H,4,6,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUHAOPZKGYUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(CCC3)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)
![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517680.png)

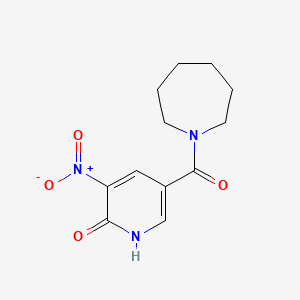


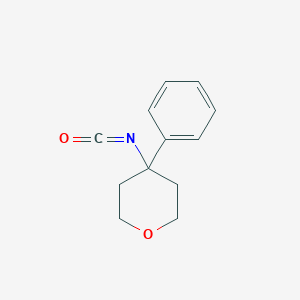
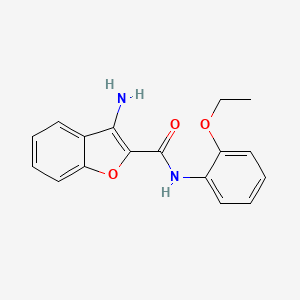

![5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1517693.png)
